(5-ETHYL-3-THIENYL){4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}METHANONE
Overview
Description
(5-ETHYL-3-THIENYL){4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}METHANONE is a complex organic compound with a molecular formula of C17H19FN2O3S2 . This compound features a thienyl group, a fluorophenyl group, and a piperazinyl group, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-ETHYL-3-THIENYL){4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}METHANONE typically involves multi-step organic reactions. One common method involves the coupling of a thienyl derivative with a fluorophenyl sulfonyl piperazine under controlled conditions. The reaction may require catalysts such as palladium and specific solvents to facilitate the coupling .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process ensures high yield and purity, which is essential for its applications in various industries.
Chemical Reactions Analysis
Types of Reactions
(5-ETHYL-3-THIENYL){4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}METHANONE can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (5-ETHYL-3-THIENYL){4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}METHANONE is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis .
Biology
In biology, this compound can be used in studies involving enzyme interactions and receptor binding. Its structural features make it a candidate for investigating biological pathways and mechanisms.
Medicine
In medicine, this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating certain medical conditions.
Industry
In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of (5-ETHYL-3-THIENYL){4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- (5-ETHYL-2-THIENYL){4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}METHANONE
- (4-(1H-indol-4-yl)piperazino](2-thienyl)methanone
Uniqueness
(5-ETHYL-3-THIENYL){4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}METHANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(5-ethylthiophen-3-yl)-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3S2/c1-2-15-11-13(12-24-15)17(21)19-7-9-20(10-8-19)25(22,23)16-5-3-14(18)4-6-16/h3-6,11-12H,2,7-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCJJOXLKWEHNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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